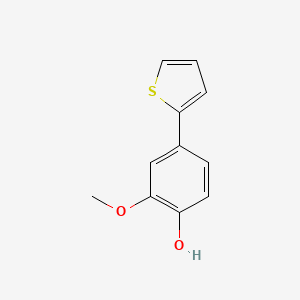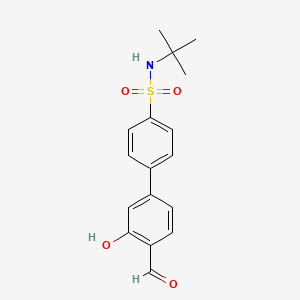
5-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (5-4-t-BSFP-2-FP, 95%) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of the compound phenol, and is composed of a hydroxyl group and an aryl group. The compound has been studied for its potential use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.
Applications De Recherche Scientifique
5-4-t-BSFP-2-FP, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a building block in the synthesis of other compounds, as a substrate for enzyme assays, and as a fluorescent probe for the detection of reactive oxygen species. Additionally, it has been studied for its potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-4-t-BSFP-2-FP, 95% has not been fully elucidated, but it is believed to involve the interaction of the compound with proteins in the cell. It is thought to bind to specific proteins, which then activate or inhibit certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-4-t-BSFP-2-FP, 95% are not fully understood. However, in vitro studies have shown that the compound can inhibit the activity of certain enzymes, including the enzyme cyclooxygenase-2 (COX-2). Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-4-t-BSFP-2-FP, 95% in laboratory experiments is its high purity. The compound is available in a 95% pure form, which makes it ideal for use in experiments that require a high degree of accuracy and precision. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is not soluble in water and must be dissolved in an organic solvent before it can be used. Additionally, the compound is not very soluble in organic solvents, which can make it difficult to obtain a high concentration of the compound in solution.
Orientations Futures
The potential applications of 5-4-t-BSFP-2-FP, 95% are still being explored. Some potential future directions for the compound include its use in the development of new drugs, its use as a fluorescent probe for the detection of reactive oxygen species, and its use in the synthesis of other compounds. Additionally, further research is needed to fully elucidate the mechanism of action of the compound and to explore its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 5-4-t-BSFP-2-FP, 95% is a two-step process. In the first step, the compound is synthesized from the reaction of 4-t-butylsulfamoylphenol and formaldehyde in an acidic medium. In the second step, the product is purified by recrystallization. This synthesis method has been used successfully to produce the compound in high yields.
Propriétés
IUPAC Name |
N-tert-butyl-4-(4-formyl-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-8-6-12(7-9-15)13-4-5-14(11-19)16(20)10-13/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGGVNACMXFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)

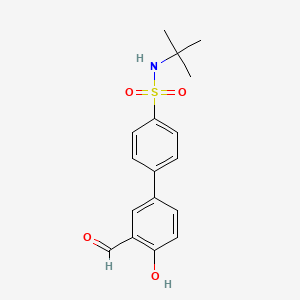
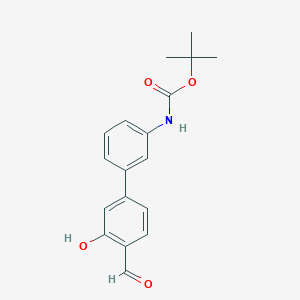
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
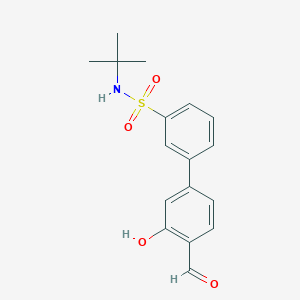
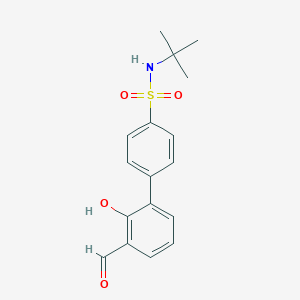

![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)


